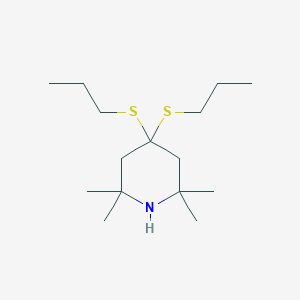
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and a (1-chloro-2-methylbut-1-en-1-yl) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane typically involves the reaction of (1-chloro-2-methylbut-1-en-1-yl) chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the direct reaction of methyl chloride with a silicon-copper alloy, followed by further reactions to introduce the (1-chloro-2-methylbut-1-en-1-yl) group. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the (1-chloro-2-methylbut-1-en-1-yl) group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Addition Reactions: Often use electrophiles such as hydrogen halides or halogens in the presence of catalysts.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Yield products where the chlorine atom is replaced by the nucleophile.
Addition Reactions: Result in the formation of addition products with the electrophile added across the double bond.
Oxidation and Reduction Reactions: Produce oxidized or reduced derivatives of the original compound.
科学研究应用
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules for research purposes.
Medicine: Explored for its potential in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- (1-Chloro-2-cyclopropylideneethyl)(trimethyl)silane
- (1-Chloro-5-trimethylsilyl-4-pentyne)
- (3-Methyl-3-buten-1-ol, trimethylsilyl ether)
Uniqueness
(1-Chloro-2-methylbut-1-en-1-yl)(trimethyl)silane is unique due to the presence of both a (1-chloro-2-methylbut-1-en-1-yl) group and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific synthetic applications that similar compounds may not be suitable for.
属性
CAS 编号 |
112916-31-1 |
|---|---|
分子式 |
C8H17ClSi |
分子量 |
176.76 g/mol |
IUPAC 名称 |
(1-chloro-2-methylbut-1-enyl)-trimethylsilane |
InChI |
InChI=1S/C8H17ClSi/c1-6-7(2)8(9)10(3,4)5/h6H2,1-5H3 |
InChI 键 |
JDEQXSDKWBXPOK-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C([Si](C)(C)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


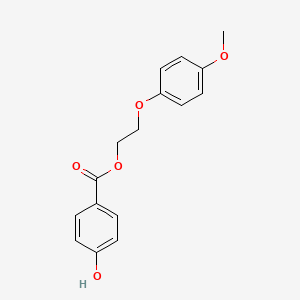
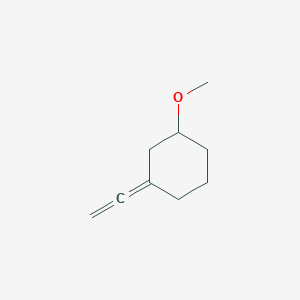
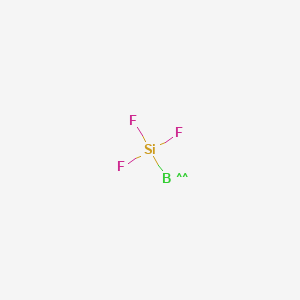
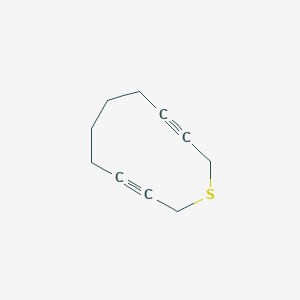
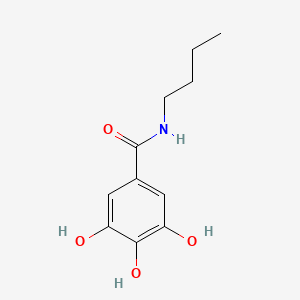
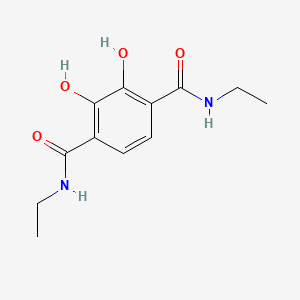

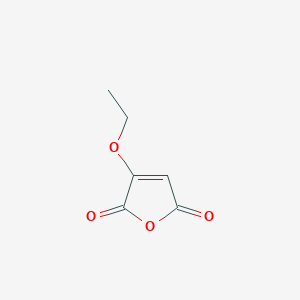
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)

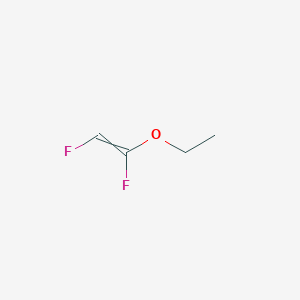
![Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide](/img/structure/B14306743.png)
